molecular formula C10H11F3O2Si B14496368 Dimethyl(phenyl)silyl trifluoroacetate CAS No. 62967-88-8

Dimethyl(phenyl)silyl trifluoroacetate

Cat. No.: B14496368
CAS No.: 62967-88-8
M. Wt: 248.27 g/mol
InChI Key: FCNLVLJFEPPELZ-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)silyl trifluoroacetate is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, two methyl groups, and a trifluoroacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(phenyl)silyl trifluoroacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl(phenyl)silanol with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(phenyl)silyl trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the trifluoroacetate group to other functional groups.

    Substitution: The trifluoroacetate group can be substituted with other nucleophiles, leading to the formation of new organosilicon compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the trifluoroacetate group under mild conditions.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various reduced organosilicon compounds.

    Substitution: New organosilicon compounds with different functional groups.

Scientific Research Applications

Dimethyl(phenyl)silyl trifluoroacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential as a drug delivery agent or as a component in medical devices is ongoing.

    Industry: It finds applications in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of dimethyl(phenyl)silyl trifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the reactive trifluoroacetate group. The silicon atom’s unique properties, such as its ability to form stable bonds with carbon and oxygen, play a crucial role in the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl(phenyl)silanol: Similar structure but lacks the trifluoroacetate group.

    Trimethylsilyl trifluoroacetate: Contains three methyl groups instead of a phenyl group.

    Phenylsilyl trifluoroacetate: Contains a phenyl group but lacks the methyl groups.

Uniqueness

Dimethyl(phenyl)silyl trifluoroacetate is unique due to the combination of a phenyl group, two methyl groups, and a trifluoroacetate group bonded to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

62967-88-8

Molecular Formula

C10H11F3O2Si

Molecular Weight

248.27 g/mol

IUPAC Name

[dimethyl(phenyl)silyl] 2,2,2-trifluoroacetate

InChI

InChI=1S/C10H11F3O2Si/c1-16(2,8-6-4-3-5-7-8)15-9(14)10(11,12)13/h3-7H,1-2H3

InChI Key

FCNLVLJFEPPELZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)OC(=O)C(F)(F)F

Origin of Product

United States

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